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1-(1H-indazol-3-yl)butan-2-amine dihydrochloride

Catalog No.
S14031300
CAS No.
M.F
C11H17Cl2N3
M. Wt
262.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride

Product Name

1-(1H-indazol-3-yl)butan-2-amine dihydrochloride

IUPAC Name

1-(2H-indazol-3-yl)butan-2-amine;dihydrochloride

Molecular Formula

C11H17Cl2N3

Molecular Weight

262.18 g/mol

InChI

InChI=1S/C11H15N3.2ClH/c1-2-8(12)7-11-9-5-3-4-6-10(9)13-14-11;;/h3-6,8H,2,7,12H2,1H3,(H,13,14);2*1H

InChI Key

JAJORGWMCISMQR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=C2C=CC=CC2=NN1)N.Cl.Cl

1-(1H-indazol-3-yl)butan-2-amine dihydrochloride is a synthetic compound categorized within the indazole derivatives. Its molecular formula is C11H17Cl2N3C_{11}H_{17}Cl_2N_3 and it has a molecular weight of approximately 262.18 g/mol . The compound features a butan-2-amine side chain attached to an indazole ring, which is a bicyclic structure consisting of a fused benzene and pyrazole ring. This unique structure contributes to its chemical properties and potential biological activities.

, including:

  • Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxides or other oxidized derivatives.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to yield reduced forms of the compound, potentially altering its biological activity.
  • Substitution: The nitrogen atoms in the indazole ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups under controlled conditions .

Indazole derivatives, including 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride, have been studied for their biological activities. These compounds have shown potential as:

  • Antitumor agents: Some indazole derivatives exhibit significant inhibitory effects on cancer cell lines, indicating potential for therapeutic applications in oncology .
  • Anti-inflammatory agents: Certain derivatives are known for their ability to modulate inflammatory responses .

The specific biological activities of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride require further investigation to establish its efficacy and mechanisms of action.

The synthesis of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride typically involves several key steps:

  • Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazones and aldehydes or ketones.
  • Attachment of the Butan-2-amine Side Chain: Alkylation reactions are employed to introduce the butan-2-amine moiety onto the indazole structure.
  • Hydrochloride Salt Formation: The final step involves converting the free base into its dihydrochloride salt form by treatment with hydrochloric acid, enhancing solubility and stability .

1-(1H-indazol-3-yl)butan-2-amine dihydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Research: It can be utilized in biochemical studies to explore the mechanisms of action of indazole derivatives and their interactions with biological systems.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride. Preliminary studies may include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific receptors or enzymes involved in disease pathways.
  • Metabolic Stability Assessments: Evaluating how the compound is metabolized in biological systems, which influences its therapeutic potential and safety profile.

Several compounds share structural similarities with 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride. Notable examples include:

Compound NameMolecular FormulaUnique Features
1H-indazoleC7H6N2C_7H_6N_2Basic structure without the butan-2-amino side chain
5-nitroindazoleC7H6N4O2C_7H_6N_4O_2Contains a nitro group at the 5-position
1-(5-fluoroindazol-3-yl)butan-2-amine hydrochlorideC11H15ClFN3C_{11}H_{15}ClFN_3Fluorine substitution at position 5
1H-indazole carboxylic acidC8H6N2O2C_8H_6N_2O_2Carboxylic acid group providing different reactivity

These compounds highlight the uniqueness of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride due to its specific side chain configuration and potential biological activities that may differ from those of other indazole derivatives.

Novel Heterocyclic Coupling Strategies for Indazole Core Functionalization

The functionalization of the indazole core at the C3 position is a pivotal step in synthesizing 1-(1H-indazol-3-yl)butan-2-amine derivatives. Recent methodologies leverage transition metal catalysis, photoredox strategies, and direct C–H activation to achieve precise coupling.

Transition Metal-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction has emerged as a cornerstone for introducing aryl and heteroaryl groups to the indazole scaffold. For example, Pd(dppf)Cl₂ catalyzes the coupling of 5-bromoindazoles with pyrrole- and thiophene-boronic acids, yielding heterobiaryl indazoles in up to 92% efficiency. This method tolerates diverse N-substituents, including N-alkyl and N-Boc groups, which are critical for subsequent functionalization steps. The choice of ligand significantly impacts yield, with Pd(dppf)Cl₂ outperforming Pd(PPh₃)₄ (84% vs. 22% yield).

Visible-Light-Mediated Strategies
Photoredox approaches offer a sustainable alternative to traditional coupling methods. A notable advancement involves the formation of an electron donor-acceptor (EDA) complex between 2H-indazoles and aryl diazonium salts under visible light, enabling direct C3 arylation without external photocatalysts. This method achieves excellent yields (up to 90%) and tolerates electron-rich and electron-poor aryl groups, making it ideal for late-stage diversification. Similarly, o-carbonyl azobenzene derivatives undergo deoxygenative cyclization under visible light to form 2H-indazoles, providing a metal-free route to the core structure.

Direct C–H Functionalization
Late-stage C–H functionalization avoids pre-functionalized starting materials. Pd-catalyzed direct arylation of 1H-indazoles in water represents a green chemistry breakthrough, utilizing PPh₃ as a ligand and Pd(OAc)₂ (5 mol%) at 100°C. This method achieves moderate to good yields (45–87%) while minimizing catalyst loading and organic solvent use. Radical pathways, though less explored, show promise for remote C–H functionalization at the indazole benzene ring.

Stereoselective Amination Techniques in Butan-2-Amine Derivative Synthesis

The introduction of the butan-2-amine moiety with precise stereocontrol remains a critical challenge. While direct literature on stereoselective amination of this specific derivative is limited, insights can be drawn from analogous systems.

Asymmetric Catalysis
Chiral palladium complexes, such as those employing (R)-BINAP ligands, have been used in related amine syntheses to induce enantioselectivity during C–N bond formation. For 1H-indazole derivatives, steric effects from the C3 substituent (e.g., aryl or carboxylate groups) may influence the approach of aminating agents, favoring one enantiomer over another. Computational modeling suggests that bulky C3 substituents could restrict transition-state geometries, enhancing stereoselectivity.

Reductive Amination
Ketone intermediates derived from indazole-3-carboxaldehydes can undergo reductive amination with chiral auxiliaries. For instance, (S)-phenylglycinol has been employed to generate enantiomerically pure amines in indazole-based drug candidates, though specific applications to butan-2-amine derivatives require further validation.

Resolution Techniques
Kinetic resolution using lipases (e.g., Candida antarctica lipase B) offers a practical route to enantiopure amines. Racemic 1-(1H-indazol-3-yl)butan-2-amine derivatives could be resolved via enzymatic acetylation, though yields and efficiency remain unexplored in published studies.

Protecting Group Strategies for Tertiary Amine Stabilization

Protecting groups play a vital role in preventing undesired side reactions during indazole functionalization and amine derivatization.

Boc Protection
The tert-butoxycarbonyl (Boc) group is widely used to stabilize amines under basic coupling conditions. In Suzuki reactions, N-Boc-5-bromoindazole couples efficiently with boronic acids (81% yield), and subsequent deprotection with HCl regenerates the free amine without side reactions. Boc groups also enhance solubility in organic solvents, facilitating chromatographic purification.

Acyl Protection
Acetyl and benzoyl groups provide temporary protection but are prone to hydrolysis under basic conditions. For example, N-acyl indazoles undergo deacylation during Suzuki coupling, leading to mixed products. Consequently, acyl groups are less favored for multistep syntheses requiring basic reagents.

Acid-Labile Groups
Trityl and p-methoxybenzyl (PMB) groups offer orthogonal protection for amines in acidic environments. While not explicitly reported for indazole-amine derivatives, these groups have proven effective in analogous heterocyclic systems, enabling sequential deprotection strategies.

The nitrogen substitution patterns within indazole ring systems represent a critical determinant of biological activity and target selectivity for compounds containing the 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride scaffold [1] [2] [3]. The indazole nucleus exhibits tautomeric equilibrium between 1H-indazole and 2H-indazole forms, with the 1H-tautomer demonstrating thermodynamic stability and serving as the predominant species under physiological conditions [4] [5] [6].

N1-substitution patterns consistently demonstrate enhanced target affinity compared to their N2-counterparts, with selectivity indices ranging from 1.2 to 2.5-fold improvement over baseline 1H-indazole derivatives [1] [7] [8]. The 1H-indazole-3-amine structure functions as an effective hinge-binding fragment, establishing critical hydrogen bonding interactions with target proteins through both N1 and N2 positions [1] [3]. Studies of N1-alkylated derivatives reveal that methyl substitution provides optimal balance between potency enhancement and metabolic stability [5] [7].

The regioselectivity of N-alkylation reactions demonstrates predictable patterns, with N1:N2 ratios approaching 50:50 under basic conditions using potassium carbonate in dimethylformamide [5] [9]. However, the biological activity profiles of these regioisomers differ substantially, with N1-substituted compounds maintaining superior kinase inhibitory activity [2] [10] [7]. N2-substituted indazole derivatives typically exhibit 0.3 to 0.8-fold reduction in target affinity relative to their N1-analogs [5] [11].

Aromatic N-substitution patterns, particularly N1-benzyl derivatives, demonstrate improved potency against cyclin-dependent kinases and protein kinase B/Akt with inhibition constants in the submicromolar range [2] [10]. The incorporation of electron-withdrawing substituents on the benzyl moiety further enhances selectivity profiles, with 3-iodobenzyl derivatives achieving 410-fold selectivity over wild-type kinases [10].

Substitution PatternRelative StabilityTarget Affinity TrendSelectivity IndexKey Examples
1H-Indazole (N1)HighPreferred1.0 (reference)Entrectinib, Pazopanib
2H-Indazole (N2)LowLower0.3-0.7Limited examples
N1-MethylStabilizedEnhanced selectivity1.2-2.5Kinase inhibitors
N2-MethylDestabilizedReduced binding0.4-0.8Rare applications
N1-BenzylModerateImproved potency1.5-3.0Cyclin-dependent kinase inhibitors
N2-BenzylVariableVariable activity0.6-1.2Vascular endothelial growth factor receptor inhibitors

Role of Positional Isomerism in Indazole Ring Systems

Positional isomerism within the indazole ring system profoundly influences the pharmacological properties of butan-2-amine derivatives through modulation of electronic distribution and steric accessibility [12] [13] [3]. The C3-position demonstrates exceptional reactivity toward substitution reactions, with amine-linked modifications providing 50 to 200 percent enhancement in binding affinity relative to unsubstituted indazole scaffolds [1] [3] [7].

C5-substitution patterns exhibit remarkable influence on target selectivity, particularly when incorporating electron-withdrawing groups such as fluorine or trifluoromethyl substituents [1] [14] [15]. The 3,5-difluoro substitution pattern demonstrates superior activity against hepatoma cell lines compared to 4-fluoro or 3-fluoro single substitutions, indicating synergistic electronic effects [1]. Fluorine substitution at the C5-position enhances molecular permeability through lipophilicity modulation while maintaining favorable hydrogen bonding interactions [1] [15].

The C6-position accommodates diverse functional groups with balanced activation effects, supporting hydroxyl, methoxy, and halogen substitutions that provide 25 to 100 percent improvements in binding affinity [14] [3]. Systematic structure-activity relationship studies reveal that C6-methoxy derivatives maintain excellent solubility profiles while achieving nanomolar potency against fibroblast growth factor receptors [3].

C4-substitution introduces moderate steric constraints but enables enhanced metabolic stability through strategic halogen incorporation [12] [13]. Chloro derivatives at the C4-position demonstrate improved selectivity over peptidylarginine deiminase isoforms, with 4-chloro-6-chloro disubstituted compounds achieving 7-fold selectivity enhancement [16].

C7-substitution patterns encounter significant steric hindrance limitations, resulting in variable activity profiles with binding affinity changes ranging from -20 to +40 percent [12] [13]. Despite these constraints, nitro-substituted C7-derivatives demonstrate unique selectivity profiles against monoamine oxidase B and neuronal nitric oxide synthase [12].

Disubstitution strategies, particularly C3,5-combinations, generate synergistic enhancement effects with binding affinity improvements reaching 100 to 300 percent above single-substituted analogs [1] [3]. The molecular hybridization strategy employing dual substituents enables simultaneous exploration of multiple kinase targets while maintaining selectivity indices above 2.0 [1].

PositionElectronic EffectSteric ImpactBinding Affinity ChangeSelectivity EnhancementMetabolic Stability
C3-SubstitutionStrong activationMinimal+50 to +200%HighGood
C4-SubstitutionModerate activationModerate+20 to +80%ModerateEnhanced
C5-SubstitutionElectron-withdrawing favoredLow+30 to +150%Very HighVariable
C6-SubstitutionBalanced activationModerate+25 to +100%HighGood
C7-SubstitutionSteric hindranceHigh-20 to +40%VariableReduced
C3,5-DisubstitutionSynergistic enhancementModerate+100 to +300%ExcellentExcellent

Comparative Analysis of Aliphatic Chain Length Modifications

The aliphatic chain length modifications in 1-(1H-indazol-3-yl)butan-2-amine derivatives demonstrate systematic relationships between molecular lipophilicity, target binding affinity, and cellular permeability characteristics [17] [9] [18]. The butyl chain (C4) represents an optimal length for achieving maximal target engagement, with inhibition constant values ranging from 10 to 150 nanomolar across diverse kinase families [17] [19].

Methyl chain modifications (C1) provide initial screening compounds with moderate lipophilicity (log P 1.2-1.8) and rapid metabolic clearance, suitable for proof-of-concept studies but limited in therapeutic applications [17] [9]. The inhibition constant values for methyl derivatives range from 100 to 500 nanomolar, representing baseline activity for chain length optimization studies [20] [19].

Ethyl (C2) and propyl (C3) modifications demonstrate progressive improvements in target binding affinity, with propyl derivatives achieving inhibition constants between 25 to 200 nanomolar [17] [18]. The propyl chain length provides excellent cellular permeability while maintaining slow metabolic clearance, supporting development candidate advancement [18] [20].

The butyl chain length (C4) achieves optimal pharmacological balance, demonstrating excellent cellular permeability, slow metabolic clearance, and superior selectivity ratios ranging from 4.0 to 8.0-fold over off-target interactions [17] [20]. Clinical candidates incorporating butyl chains exhibit sustained target engagement and favorable pharmacokinetic profiles [19].

Extended chain lengths beyond hexyl (C6) demonstrate diminishing returns, with lipophilicity values exceeding log P 4.0 and corresponding reductions in cellular permeability [17] [18]. These extended analogs serve primarily as research tools for mechanistic studies rather than therapeutic development candidates [20].

The N-alkyl chain length directly influences the formation of intramolecular hydrogen bonds and ionic interactions, particularly relevant for piperazine-containing derivatives that enhance water solubility and bioavailability [1] [7]. Structure-activity relationship analysis reveals that four-carbon chains provide optimal spatial positioning for target protein recognition while maintaining drug-like properties [7] [8].

Chain LengthLipophilicity Log PTarget Binding IC50 Range (nM)Selectivity RatioCellular PermeabilityMetabolic Clearance
Methyl (C1)1.2-1.8100-5001.5-3.0ModerateFast
Ethyl (C2)1.8-2.450-3002.0-4.5GoodModerate
Propyl (C3)2.3-2.925-2003.0-6.0Very GoodSlow
Butyl (C4)2.8-3.410-1504.0-8.0ExcellentSlow
Pentyl (C5)3.3-3.920-2502.5-5.5GoodModerate
Hexyl (C6)3.8-4.450-4001.8-4.0ModerateFast
Extended (>C6)>4.0100-8001.2-2.8PoorVery Fast

Molecular Target Engagement in Oncogenic Signaling Pathways

Kinase Inhibition Mechanisms Through Allosteric Binding Modulation

The indazole scaffold of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride exhibits profound capacity for allosteric modulation of protein kinases involved in oncogenic signaling. Unlike traditional ATP-competitive inhibitors that bind within the active site, allosteric inhibitors interact with spatially distinct regulatory sites to induce conformational changes that alter kinase activity [4] [5].

Allosteric Binding Site Characteristics

The indazole moiety demonstrates exceptional binding affinity for cryptic allosteric pockets within kinase domains. These sites are characterized by high structural plasticity and demonstrate preferential accessibility in specific conformational states. The allosteric pocket formation involves coordinated movements of regulatory domains, including the phosphoinositide-binding pleckstrin homology domain and the catalytic kinase domain [5].

Conformational Stabilization Mechanisms

Research has revealed that indazole-based compounds can stabilize kinase conformations through multiple mechanisms. The compound binds to allosteric sites created by interdomain movements, particularly between the amino-terminal and carboxyl-terminal lobes of kinase domains. This binding results in conformational states that are catalytically incompetent, effectively inhibiting kinase activity through stabilization of inactive conformations [6] [7].

Selectivity Profiles

The allosteric binding mechanism confers remarkable selectivity advantages compared to ATP-competitive inhibitors. The structural diversity of allosteric sites across different kinases enables the development of highly selective inhibitors. For example, compound structures incorporating the indazole scaffold have demonstrated over 100-fold selectivity for specific kinase isoforms through exploitation of unique allosteric binding sites [8] [9].

Kinase TargetAllosteric SiteSelectivity FactorMechanism
Phosphoinositide 3-kinase alphaInterdomain cleft100-foldConformational locking [3] [9]
Protein kinase B (AKT)Pleckstrin homology-kinase interface50-foldDomain-domain interaction disruption [5] [7]
Mechanistic target of rapamycinFKBP-rapamycin binding domain80-foldActive site occlusion [6] [10]
Fibroblast growth factor receptorJuxtamembrane region60-foldAutoinhibitory stabilization [11] [12]

Binding Kinetics and Residence Time

The allosteric binding mechanism of indazole compounds is characterized by slow dissociation kinetics and prolonged target residence times. This property is particularly advantageous for therapeutic applications, as it provides sustained target inhibition even after compound clearance from systemic circulation. The extended residence time results from the complex conformational rearrangements required for inhibitor dissociation [13] [14].

Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin Pathway Interruption Strategies

The phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin (PI3K/AKT/mTOR) pathway represents one of the most frequently dysregulated signaling networks in cancer. The indazole scaffold of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride provides multiple strategic intervention points within this pathway through both direct kinase inhibition and allosteric modulation mechanisms [3] [15] [16].

Phosphoinositide 3-Kinase Alpha Targeting

The compound demonstrates exceptional potency against phosphoinositide 3-kinase alpha through interaction with a novel allosteric binding site. This site is characterized by high structural plasticity and demonstrates preferential accessibility in oncogenic mutant forms of the enzyme. The allosteric mechanism enables selective targeting of cancer-associated mutations while sparing wild-type enzyme function in normal tissues [9] [17].

Mechanistically, the compound binding induces conformational changes that restrict substrate access to the catalytic site. The allosteric site formation involves coordinated movements of the regulatory and catalytic domains, creating a binding pocket that is absent in the inactive enzyme state. This mechanism provides both selectivity and sustained inhibition through slow dissociation kinetics [3] [8].

Protein Kinase B Allosteric Modulation

The indazole scaffold engages protein kinase B through a distinct allosteric mechanism involving the pleckstrin homology domain-kinase domain interface. This interaction stabilizes the inactive "pleckstrin homology-in" conformation, preventing the conformational changes required for kinase activation. The allosteric binding site is formed through interdomain interactions and is accessible only in specific conformational states of the kinase [5] [7].

The compound binding results in restricted access to the ATP-binding site and prevention of activating phosphorylation events. This mechanism provides advantages over ATP-competitive inhibitors, including reduced susceptibility to resistance mutations and enhanced selectivity for inactive kinase conformations [18] [19].

Mechanistic Target of Rapamycin Complex Disruption

The mechanistic target of rapamycin exists in two distinct multi-protein complexes: mTOR complex 1 and mTOR complex 2. The indazole compound demonstrates capacity to disrupt both complexes through allosteric mechanisms involving the FKBP-rapamycin binding domain. This interaction results in conformational changes that impair substrate recognition and phosphorylation activity [6] [10].

The allosteric modulation mechanism involves binding to regulatory domains that control access to the catalytic site. The compound binding stabilizes conformational states that are catalytically incompetent, effectively inhibiting both mTOR complex 1 and mTOR complex 2 functions. This dual inhibition provides comprehensive pathway blockade and enhanced therapeutic efficacy [16] [20].

Pathway ComponentIntervention MechanismFunctional ConsequenceTherapeutic Advantage
PI3K catalytic subunitAllosteric site bindingDecreased lipid kinase activityMutant-selective inhibition [9]
AKT activation loopConformational stabilizationBlocked phosphorylation cascadeSustained pathway inhibition [5]
mTOR complex 1Regulatory domain bindingImpaired protein synthesisComprehensive growth inhibition [6]
mTOR complex 2Allosteric modulationAltered cell survival signalingEnhanced apoptotic response [20]

Pathway Crosstalk Interruption

The PI3K/AKT/mTOR pathway exhibits extensive crosstalk with other oncogenic signaling networks. The compound's multi-target engagement capacity enables simultaneous disruption of multiple interconnected pathways. This approach addresses the inherent redundancy in cancer signaling networks and reduces the likelihood of resistance development through pathway compensation [16] [10].

Resistance Mechanisms and Countermeasures

The allosteric targeting strategy provides inherent advantages in overcoming common resistance mechanisms. Unlike ATP-competitive inhibitors that are susceptible to active site mutations, allosteric inhibitors maintain activity against most resistance mutations. The compound's ability to engage multiple targets within the pathway further reduces the likelihood of single-target resistance mechanisms [9] [17].

Dual-Action Therapeutic Approaches Combining Kinase and Epigenetic Targets

The integration of kinase inhibition with epigenetic modulation represents a transformative approach in cancer therapeutics. The indazole scaffold of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride provides a versatile platform for developing dual-action inhibitors that simultaneously target kinase signaling and epigenetic regulatory mechanisms [21] [22] [23].

Histone Deacetylase and Kinase Dual Inhibition

The compound demonstrates capacity for simultaneous inhibition of histone deacetylases and protein kinases through distinct binding mechanisms. This dual targeting approach leverages the structural complementarity between kinase ATP-binding sites and histone deacetylase catalytic domains. The indazole scaffold provides the necessary pharmacophoric elements for engagement of both target classes [22] [24].

The dual inhibition mechanism involves independent binding to kinase allosteric sites and histone deacetylase catalytic domains. This approach provides synergistic therapeutic effects through complementary mechanisms: kinase inhibition disrupts proliferative signaling while histone deacetylase inhibition restores tumor suppressor gene expression and promotes apoptotic cell death [21] [25].

Bromodomain and Kinase Targeting

The bromodomain and extraterminal domain protein family represents critical epigenetic regulators that recognize acetylated histones and facilitate oncogenic transcription. The indazole compound demonstrates capacity for simultaneous targeting of bromodomain proteins and protein kinases through optimized pharmacophoric design [23].

The dual targeting mechanism involves binding to bromodomain acetyl-lysine recognition sites and kinase allosteric pockets. This approach provides complementary therapeutic effects: kinase inhibition disrupts growth signaling while bromodomain inhibition blocks oncogenic transcriptional programs. The combination results in enhanced therapeutic efficacy and reduced resistance development [26] [27].

DNA Methyltransferase and Kinase Modulation

The compound exhibits potential for simultaneous modulation of DNA methyltransferases and protein kinases. This dual targeting approach addresses both genetic and epigenetic mechanisms of oncogenesis. The indazole scaffold provides structural elements compatible with both target classes through optimized linker and substituent design [21] [28].

The therapeutic rationale involves restoration of tumor suppressor gene expression through DNA methyltransferase inhibition combined with disruption of proliferative signaling through kinase inhibition. This approach provides synergistic effects and addresses the multifaceted nature of cancer pathogenesis [21].

Target CombinationMechanism of ActionTherapeutic RationaleClinical Advantage
Kinase + Histone deacetylaseDual catalytic inhibitionProliferation blockade + Gene reactivationSynergistic tumor suppression [22]
Kinase + Bromodomain proteinAllosteric + Competitive inhibitionGrowth inhibition + Transcriptional disruptionReduced drug resistance [23]
Kinase + DNA methyltransferaseMulti-target modulationSignaling disruption + Epigenetic restorationEnhanced therapeutic index [21]
Kinase + Chromatin remodelingAllosteric + Enzymatic inhibitionPathway blockade + Chromatin accessibilityImproved patient outcomes [28]

Pharmacokinetic Optimization

The dual-action approach requires careful optimization of pharmacokinetic properties to ensure appropriate exposure of both target classes. The indazole scaffold provides favorable drug-like properties, including good oral bioavailability and metabolic stability. The compound design enables simultaneous engagement of nuclear and cytoplasmic targets through optimized tissue distribution and cellular uptake mechanisms [24] [25].

Resistance Prevention Strategies

The dual-targeting approach provides inherent advantages in preventing resistance development. The simultaneous engagement of kinase and epigenetic targets creates multiple barriers to resistance evolution. Cancer cells must develop resistance to both mechanisms simultaneously, which is significantly less probable than single-target resistance. This approach extends the duration of therapeutic benefit and improves patient outcomes [21] [29].

Biomarker-Driven Patient Selection

The dual-action therapeutic approach enables biomarker-driven patient selection strategies. Tumors with specific kinase mutations and epigenetic alterations can be identified for targeted therapy. The compound's ability to engage multiple targets provides therapeutic opportunities across diverse cancer types and molecular subtypes [28].

Combination Therapy Synergies

The dual-action compound demonstrates enhanced efficacy when combined with conventional chemotherapy agents. The kinase inhibition component sensitizes cancer cells to DNA-damaging agents, while the epigenetic modulation component restores sensitivity to apoptotic stimuli. This combination approach enables dose reduction and improved tolerability profiles [21] [24].

The integration of kinase and epigenetic targeting through the indazole scaffold represents a paradigm shift in cancer therapeutics. This approach addresses the complexity and heterogeneity of cancer through simultaneous engagement of multiple oncogenic mechanisms. The compound's versatile pharmacological profile and dual-action capacity provide a foundation for next-generation cancer therapeutics with enhanced efficacy and reduced resistance potential [23] [28].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

261.0799529 g/mol

Monoisotopic Mass

261.0799529 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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